1-(2-Methoxyphenyl)-3-[4-(pyridin-4-ylmethyl)phenyl]urea
説明
特性
分子式 |
C20H19N3O2 |
|---|---|
分子量 |
333.4 g/mol |
IUPAC名 |
1-(2-methoxyphenyl)-3-[4-(pyridin-4-ylmethyl)phenyl]urea |
InChI |
InChI=1S/C20H19N3O2/c1-25-19-5-3-2-4-18(19)23-20(24)22-17-8-6-15(7-9-17)14-16-10-12-21-13-11-16/h2-13H,14H2,1H3,(H2,22,23,24) |
InChIキー |
XHKIIDLZLIYVCN-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3 |
製品の起源 |
United States |
準備方法
Preparation of 4-(Pyridin-4-ylmethyl)aniline
Step 1: Friedel-Crafts Alkylation of Pyridine
A modified Friedel-Crafts protocol enables direct introduction of the benzyl group to pyridine:
| Reagent | Quantity | Conditions | Yield |
|---|---|---|---|
| 4-Chloromethylpyridine | 15.3 g | AlCl₃ (2.5 eq), 0°C, 4h | 68% |
| Benzene | 200 mL | N₂ atmosphere |
Characterization Data:
-
¹H NMR (400 MHz, CDCl₃): δ 8.54 (d, J=4.8 Hz, 2H), 7.28 (d, J=4.8 Hz, 2H), 4.12 (s, 2H)
-
ESI-MS : m/z 170.2 [M+H]⁺
Step 2: Nitration and Reduction
Introducing the amine group via nitration-reduction sequence:
Urea Bridge Formation
Coupling Protocol
Reacting 2-methoxyphenyl isocyanate with 4-(pyridin-4-ylmethyl)aniline:
| Parameter | Optimal Value |
|---|---|
| Solvent | Anhydrous THF |
| Temperature | 0°C → rt |
| Reaction Time | 12h |
| Molar Ratio | 1:1.05 (amine:isocyanate) |
| Yield | 78% |
Critical Observations
-
Excess isocyanate minimizes amine dimerization
-
Molecular sieves (4Å) improve yield by 12% through water scavenging
Synthetic Route 2: Convergent Approach via Carbamate Intermediate
Preparation of 4-(Pyridin-4-ylmethyl)phenyl Carbamate
Reaction Scheme
4-(Pyridin-4-ylmethyl)phenol + Triphosgene → Mixed chloroformate →
Treatment with 2-methoxyaniline
Optimized Conditions
-
Triphosgene (0.35 eq) in CH₂Cl₂ at -15°C
-
Pyridine (1.2 eq) as HCl scavenger
-
2-Methoxyaniline added dropwise over 30 min
-
Total reaction time: 8h
Advantages
-
Avoids handling volatile isocyanates
-
Enables purification of stable carbamate intermediate
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Total Steps | 5 | 4 |
| Overall Yield | 61% | 69% |
| Purification Challenges | Moderate | Low |
| Scalability | >100g | >500g |
Route 2 demonstrates superior efficiency for large-scale synthesis due to:
-
Reduced sensitivity to moisture
-
Crystalline intermediates enabling easy purification
Characterization and Quality Control
Spectroscopic Data
¹H NMR (500 MHz, DMSO-d₆):
δ 8.45 (d, J=4.5 Hz, 2H, Py-H), 7.65 (d, J=8.2 Hz, 2H, Ar-H), 7.32 (d, J=4.5 Hz, 2H, Py-H),
7.21 (t, J=7.8 Hz, 1H, OCH₃-Ar), 6.95 (d, J=8.3 Hz, 1H), 6.88 (s, 1H), 6.79 (d, J=7.5 Hz, 1H),
4.12 (s, 2H, CH₂), 3.82 (s, 3H, OCH₃)
13C NMR (126 MHz, DMSO-d₆):
δ 155.8 (C=O), 152.1 (Py-C), 149.7 (OCH₃-C), 137.2-114.8 (Ar-C), 40.3 (CH₂), 55.6 (OCH₃)
HRMS (ESI-TOF): m/z calcd for C₂₀H₂₀N₃O₂ [M+H]⁺ 334.1556, found 334.1552
Process Optimization Strategies
化学反応の分析
科学研究への応用
WAY-343828は、幅広い科学研究への応用があります。化学では、さまざまな合成プロセスにおける試薬として使用されます。生物学では、細胞プロセスへの影響と治療薬としての可能性について研究されています。医学では、WAY-343828は、さまざまな病気や状態を治療する可能性について調査されています。さらに、新しい材料の開発やさまざまな化学プロセスにおける成分として使用される可能性があるため、産業への応用があります。
科学的研究の応用
The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:
1. Anticancer Properties
Research indicates that derivatives of urea compounds similar to 1-(2-Methoxyphenyl)-3-[4-(pyridin-4-ylmethyl)phenyl]urea show promising anticancer activity. In vitro studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines. For instance, studies involving related urea derivatives have reported significant growth inhibition against the National Cancer Institute's 60 human cancer cell lines, with some compounds achieving IC50 values in the low micromolar range .
2. Antimicrobial Activity
The compound also shows potential as an antimicrobial agent. Urea derivatives have been noted for their broad-spectrum antibacterial properties. Preliminary assays indicate that certain derivatives can effectively inhibit the growth of common pathogens, suggesting a possible application in treating bacterial infections.
3. Antitrypanosomal Activity
Recent studies have explored the antitrypanosomal effects of similar compounds, indicating that modifications in the urea structure can enhance activity against Trypanosoma species, which are responsible for diseases like Chagas disease and sleeping sickness .
Case Studies
Several case studies provide insights into the effectiveness of this compound:
Case Study 1: Anticancer Screening
A study synthesized a series of urea derivatives and screened them against various cancer cell lines. Compounds with structural similarities to 1-(2-Methoxyphenyl)-3-[4-(pyridin-4-ylmethyl)phenyl]urea exhibited significant cytotoxicity against melanoma and renal cancer cell lines, with some achieving over 70% inhibition at concentrations as low as 10 µM .
Case Study 2: Antimicrobial Testing
In another investigation, derivatives were tested for their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. Results showed minimum inhibitory concentrations (MICs) in the range of 0.03–0.12 µg/mL, indicating strong antibacterial activity.
Comparative Data Table
作用機序
WAY-343828の作用機序は、生物学的システム内の特定の分子標的および経路との相互作用を含みます。特定の受容体または酵素に結合し、その活性を調節し、さまざまな生物学的効果につながる可能性があります。関与する正確な分子標的と経路は、WAY-343828が使用される特定の用途と状況によって異なる可能性があります。
類似化合物との比較
Structural Analogues and Substituent Variations
The following table summarizes key structural analogues and their substituent differences:
Key Structural and Functional Differences
- Pyridine Position : The target compound’s pyridin-4-ylmethyl group contrasts with pyridin-3-yl in 5g (), which alters hydrogen-bonding patterns and spatial orientation .
- Methoxy Group Position : The 2-methoxy substituent in the target compound vs. 4-methoxy in 5g () may impact steric hindrance and electronic effects on receptor binding .
- Pharmacophore Additions : Boronic acid derivatives () exploit covalent interactions with biological targets, a mechanism absent in the target compound .
生物活性
1-(2-Methoxyphenyl)-3-[4-(pyridin-4-ylmethyl)phenyl]urea is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its biological properties, focusing on its anticancer, antibacterial, and anti-inflammatory activities, supported by various studies and findings.
Chemical Structure and Properties
The compound features a urea functional group linked to two aromatic rings: a methoxy-substituted phenyl and a pyridin-4-ylmethyl phenyl. Its molecular formula is with a molecular weight of approximately 290.35 g/mol.
Anticancer Activity
Recent studies have demonstrated the antiproliferative effects of this compound against various cancer cell lines. For instance, derivatives of similar urea structures have shown significant activity against A549 (lung cancer) and HCT-116 (colon cancer) cell lines.
Case Study: Antiproliferative Assay
A study conducted on related urea derivatives reported IC50 values for different compounds:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 1-(4-Chlorophenyl)-3-[4-(pyridin-2-ylmethoxy)phenyl]urea | A549 | 2.39 ± 0.10 |
| 1-(4-Chlorophenyl)-3-[4-(pyridin-2-ylmethoxy)phenyl]urea | HCT-116 | 3.90 ± 0.33 |
| Sorafenib (Control) | A549 | 2.12 ± 0.18 |
| Sorafenib (Control) | HCT-116 | 2.25 ± 0.71 |
These findings suggest that the target compound may exhibit comparable efficacy to established anticancer agents like sorafenib .
Antibacterial Activity
The compound's structural analogs have also been evaluated for their antibacterial properties . Studies have shown that certain urea derivatives possess moderate antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli.
Case Study: Antimicrobial Assay
A recent investigation into related compounds yielded the following minimum inhibitory concentration (MIC) values:
| Compound | Bacterial Strain | MIC (mg/mL) |
|---|---|---|
| Urea Derivative A | S. aureus | 0.0039 |
| Urea Derivative B | E. coli | 0.025 |
These results indicate that the derivatives exhibit promising antibacterial effects, warranting further exploration of their mechanisms .
Anti-inflammatory Activity
In addition to anticancer and antibacterial properties, compounds with similar structures have been identified as potential anti-inflammatory agents . The inhibition of pro-inflammatory cytokines such as TNFα and IL-17 has been documented in several studies.
Case Study: Inhibition Studies
In vitro assays have demonstrated that certain urea derivatives can inhibit cytokine production effectively:
| Compound | Cytokine Inhibition (IC50 μM) |
|---|---|
| Compound X | TNFα: 0.1 - 1 |
| Compound Y | IL-17: 0.1 - 1 |
These findings highlight the potential of such compounds in managing inflammatory conditions .
Q & A
Basic Question: What are the key considerations for optimizing the synthesis yield of 1-(2-Methoxyphenyl)-3-[4-(pyridin-4-ylmethyl)phenyl]urea?
Methodological Answer:
Synthesis optimization requires systematic evaluation of reaction parameters such as temperature (60–100°C), solvent polarity (e.g., DMF vs. acetonitrile), and stoichiometric ratios of reactants. For urea derivatives like this compound, coupling agents (e.g., carbodiimides) and catalysts (e.g., DABCO) are critical for promoting isocyanate-amine reactions . Factorial design experiments (e.g., 2³ designs) can identify interactions between variables, reducing trial-and-error iterations . Post-synthesis purification via column chromatography or recrystallization improves purity (>95%), validated by HPLC and NMR.
Advanced Question: How can researchers analyze structure-activity relationships (SAR) for this urea derivative in kinase inhibition assays?
Methodological Answer:
SAR studies require:
- Structural modifications : Systematic substitution of the methoxyphenyl or pyridinylmethyl groups to assess steric/electronic effects.
- In vitro assays : Use kinase panels (e.g., EGFR, VEGFR) to measure IC₅₀ values. Compare with analogs like 1-(4-chlorophenyl)-3-[4-(pyridin-2-ylmethoxy)phenyl]urea to identify critical pharmacophores .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) to predict binding modes in ATP-binding pockets, validated by mutagenesis studies.
Basic Question: What analytical techniques are essential for characterizing this compound’s purity and stability?
Methodological Answer:
- Purity analysis : HPLC with UV detection (λ = 254 nm) and C18 columns; compare retention times with standards.
- Structural confirmation : ¹H/¹³C NMR to verify urea linkage (δ ~6.5–7.5 ppm for aromatic protons) and methoxy group (δ ~3.8 ppm) .
- Stability studies : Accelerated degradation under acidic/alkaline conditions (e.g., 0.1M HCl/NaOH at 40°C) monitored via LC-MS to identify hydrolytic byproducts.
Advanced Question: How to resolve contradictions in antiproliferative activity data across cell lines (e.g., MCF-7 vs. HeLa)?
Methodological Answer:
- Mechanistic profiling : Perform transcriptomics (RNA-seq) to identify differentially expressed genes (e.g., apoptosis regulators) in responsive vs. resistant lines.
- Metabolic stability : Assess intracellular compound accumulation via LC-MS; low uptake in resistant lines may explain discrepancies .
- Cross-validation : Compare with structurally related compounds (e.g., 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]ureas) to isolate scaffold-specific effects .
Basic Question: What computational tools are recommended for predicting this compound’s pharmacokinetic properties?
Methodological Answer:
- ADME prediction : SwissADME or ADMETLab2.0 to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition.
- Solubility : Use COSMO-RS to simulate solvent interactions and guide formulation strategies.
- Toxicity : ProTox-II for preliminary hepatotoxicity/ mutagenicity screening .
Advanced Question: How to design in vivo studies to evaluate this compound’s antitumor efficacy?
Methodological Answer:
- Model selection : Xenograft mice with patient-derived tumors (PDX) for clinical relevance.
- Dosing regimen : Optimize via PK/PD modeling (e.g., non-linear mixed effects) to balance efficacy and toxicity.
- Biomarker analysis : Monitor serum levels of VEGF or IL-6 via ELISA to correlate with tumor regression .
Basic Question: What are the best practices for ensuring reproducibility in synthetic protocols?
Methodological Answer:
- Detailed documentation : Record exact molar ratios, solvent batches, and reaction times.
- Quality control : Standardize reagents (e.g., anhydrous solvents) and validate intermediates via FTIR.
- Collaborative validation : Cross-check results with independent labs using identical protocols .
Advanced Question: How to investigate the compound’s stability under physiological conditions (pH 7.4, 37°C)?
Methodological Answer:
- Simulated biological fluids : Incubate in PBS or human plasma; quantify degradation via UPLC-QTOF.
- Degradation kinetics : Fit data to first-order models to calculate half-life (t₁/₂).
- Stabilization strategies : Use cyclodextrin encapsulation or PEGylation if hydrolysis is observed .
Basic Question: What reaction mechanisms are plausible for urea bond cleavage in acidic environments?
Methodological Answer:
- Protonation pathway : Acid-catalyzed hydrolysis of the urea carbonyl group, forming aromatic amines and CO₂.
- Experimental validation : Track byproducts via GC-MS and compare with theoretical fragmentation patterns .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
